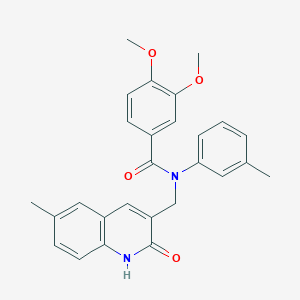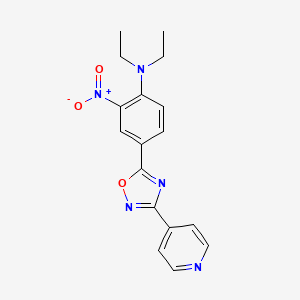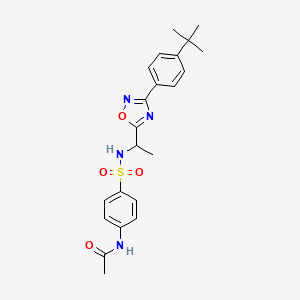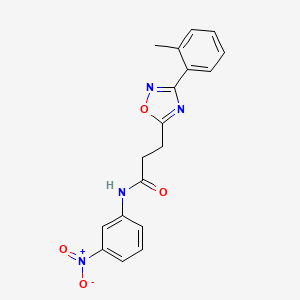
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methoxybenzamide, also known as HMN-214, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methoxybenzamide inhibits the activity of the protein kinases Aurora A and B, which are involved in cell division. By inhibiting these kinases, this compound disrupts the normal cell cycle and induces cell death in cancer cells. It has also been shown to inhibit the activity of the Hedgehog signaling pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to inhibit the formation of new blood vessels, which are necessary for tumor growth and metastasis. In animal studies, this compound has been shown to have low toxicity and good pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methoxybenzamide is its potent antitumor activity against a variety of cancer cell lines. It has also shown efficacy against cancer stem cells, which are often resistant to conventional chemotherapy. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the research and development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methoxybenzamide. One direction is to further optimize its synthesis method to improve yield and purity. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, this compound could be combined with other cancer therapies to enhance their effectiveness. Finally, further research could be done to understand the molecular mechanisms underlying its anticancer properties.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methoxybenzamide involves the reaction of 2-hydroxy-6-methylquinoline with N-isopropyl-2-methoxybenzamide in the presence of a base. The product is then purified using column chromatography. Several modifications have been made to this method to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-2-methoxybenzamide has been extensively studied for its anticancer properties. In preclinical studies, it has shown potent antitumor activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Propriétés
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)24(22(26)18-7-5-6-8-20(18)27-4)13-17-12-16-11-15(3)9-10-19(16)23-21(17)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQGAJSSHCISEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

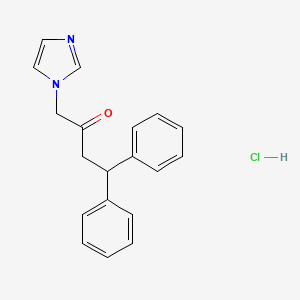
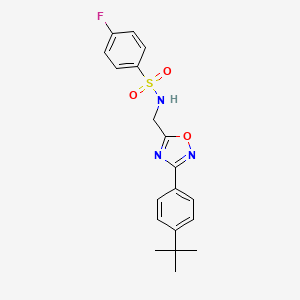
![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)
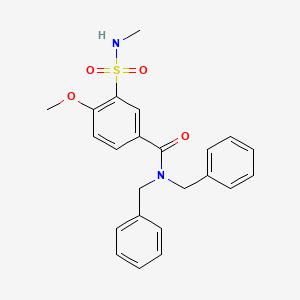
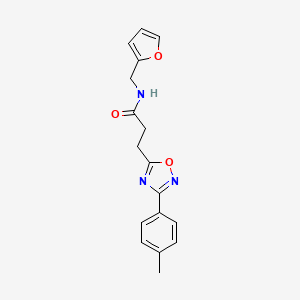
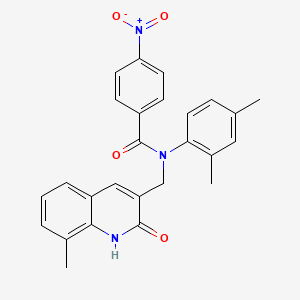
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)
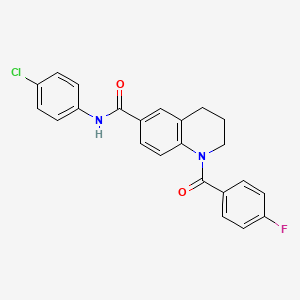
![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
